

Chemical structure and properties of 5hydroxymethylcytidine

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5-Hydroxymethylcytidine: A Comprehensive Technical Guide An In-depth Exploration of the Sixth Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

Once considered a transient intermediate in the DNA demethylation pathway, 5-hydroxymethylcytidine (5hmC) has emerged as a stable and functionally distinct epigenetic modification. As the "sixth base" of the genome, 5hmC plays a crucial role in regulating gene expression, cellular differentiation, and development. Its dysregulation has been implicated in various diseases, including cancer and neurological disorders, making it a focal point of intense research and a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological significance, and key experimental methodologies related to 5hmC.

Chemical Structure and Physicochemical Properties

5-Hydroxymethylcytidine is a pyrimidine nucleoside, a derivative of cytidine, with a hydroxymethyl group attached to the 5th carbon of the cytosine base. This seemingly subtle modification has profound implications for its chemical behavior and biological function.



Table 1: Physicochemical Properties of 5-Hydroxymethylcytidine

Property	Value	Reference(s)
IUPAC Name	4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one	[1][2]
CAS Number	19235-17-7	[3][4]
Molecular Formula	C10H15N3O6	[3][4]
Molecular Weight	273.24 g/mol	[4]
Appearance	White to off-white solid	[5]
Melting Point	Not available (Decomposes)	
рКа	Not available	_
UV Absorbance Maximum (λmax)	277 nm (in H₂O)	[6]
Solubility	Ethanol: ≥10 mg/mLPBS (pH 7.2): 0.1-1 mg/mL (Slightly soluble)DMSO: Soluble (Slightly, Heated)Methanol: Soluble (Slightly, Heated)Water: Soluble (Slightly)	[3][5]
Stability	≥ 4 years (when stored at -20°C)	[3]

Biological Significance and Signaling Pathway

5-hydroxymethylcytosine is generated from the oxidation of 5-methylcytosine (5mC), a well-established epigenetic mark associated with gene silencing. This conversion is catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3). The TET



enzymes can further oxidize 5hmC to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC). These oxidized forms can be recognized and excised by DNA glycosylases, leading to the restoration of an unmodified cytosine through the base excision repair (BER) pathway. This entire process represents a pathway for active DNA demethylation.



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Figure 1: TET-mediated oxidation pathway of 5-methylcytosine.

Experimental Protocols

A variety of methods have been developed for the detection, quantification, and genome-wide mapping of 5-hydroxymethylcytidine. The choice of method depends on the specific research question, required resolution, and available instrumentation.

TET-Assisted Bisulfite Sequencing (TAB-Seq)

TAB-seq is a powerful technique for the single-base resolution mapping of 5hmC across the genome.[7] It distinguishes 5hmC from 5mC by selectively protecting 5hmC through glucosylation, followed by TET-mediated oxidation of 5mC to 5caC, which is then susceptible to bisulfite-induced deamination.

Methodology:

- Glucosylation of 5hmC: Genomic DNA is treated with β-glucosyltransferase (β-GT) to transfer a glucose moiety to the hydroxyl group of 5hmC, forming glucosyl-5hydroxymethylcytosine (g5hmC). This protects 5hmC from subsequent oxidation.
- TET-mediated Oxidation of 5mC: The DNA is then incubated with a TET enzyme (e.g., TET1)
 to oxidize 5mC to 5caC. Unmodified cytosines and g5hmC remain unchanged.

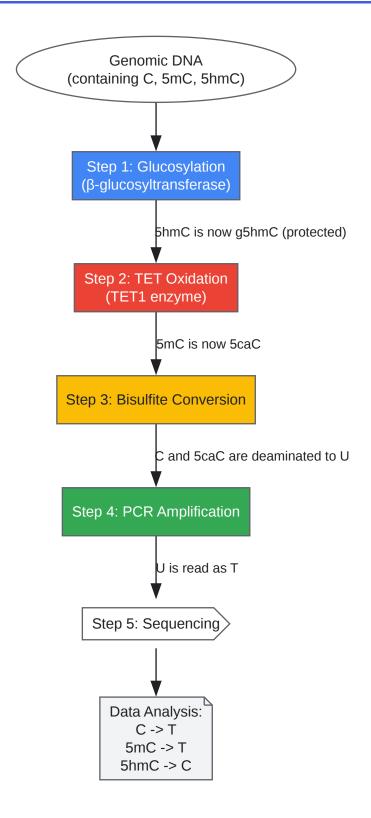






- Bisulfite Conversion: The treated DNA is subjected to standard bisulfite conversion.
 Unmodified cytosines and 5caC are deaminated to uracil, while g5hmC is resistant to this conversion and remains as cytosine.
- PCR Amplification and Sequencing: The converted DNA is amplified by PCR, during which uracils are replaced by thymines. The resulting library is then sequenced.
- Data Analysis: By comparing the sequence to the reference genome, cytosines that were not converted to thymines are identified as 5hmC.





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Figure 2: Experimental workflow for TET-assisted bisulfite sequencing (TAB-seq).

Oxidative Bisulfite Sequencing (oxBS-Seq)



OxBS-seq is another method for single-base resolution mapping of 5hmC. It relies on the chemical oxidation of 5hmC to 5fC, which is then susceptible to bisulfite-mediated deamination. By comparing the results of oxBS-seq with standard bisulfite sequencing (BS-seq), the locations of 5hmC can be inferred.

Methodology:

- Chemical Oxidation: Genomic DNA is treated with an oxidizing agent, such as potassium perruthenate (KRuO₄), which selectively oxidizes 5hmC to 5fC. 5mC and unmodified cytosine are not affected.
- Bisulfite Conversion: The oxidized DNA is then subjected to bisulfite treatment. Unmodified cytosine and 5fC are converted to uracil, while 5mC remains as cytosine.
- Parallel BS-Seq: A parallel standard bisulfite sequencing reaction is performed on an aliquot
 of the same genomic DNA. In this reaction, only unmodified cytosine is converted to uracil,
 while both 5mC and 5hmC remain as cytosine.
- Sequencing and Data Analysis: Both libraries are sequenced. The 5hmC signal is obtained by subtracting the 5mC signal from the oxBS-seq library from the combined 5mC + 5hmC signal from the BS-seq library.

Mass Spectrometry-Based Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for the global quantification of 5hmC in a DNA sample.

Methodology:

- DNA Hydrolysis: Genomic DNA is enzymatically digested into individual nucleosides.
- Chromatographic Separation: The nucleoside mixture is separated using high-performance liquid chromatography (HPLC).
- Mass Spectrometry Analysis: The separated nucleosides are ionized and their mass-tocharge ratios are measured by a tandem mass spectrometer.



 Quantification: The abundance of 5-hydroxymethyl-2'-deoxycytidine is quantified by comparing its signal to that of a stable isotope-labeled internal standard.

Antibody-Based Detection (hMeDIP-Seq)

Hydroxymethylated DNA immunoprecipitation followed by sequencing (hMeDIP-seq) utilizes an antibody specific to 5hmC to enrich for DNA fragments containing this modification.

Methodology:

- DNA Fragmentation: Genomic DNA is fragmented by sonication or enzymatic digestion.
- Immunoprecipitation: The fragmented DNA is incubated with an antibody that specifically binds to 5hmC.
- Enrichment: The antibody-bound DNA fragments are captured using magnetic beads.
- Sequencing: The enriched DNA fragments are then sequenced to identify the genomic regions that are enriched for 5hmC.

Conclusion

5-Hydroxymethylcytidine has transitioned from a chemical curiosity to a key player in the field of epigenetics. Its dynamic nature and multifaceted roles in gene regulation underscore its importance in health and disease. The continued development and refinement of experimental techniques to study 5hmC will undoubtedly provide deeper insights into its biological functions and pave the way for novel diagnostic and therapeutic strategies. This guide provides a foundational understanding of the core chemical and biological aspects of 5hmC, as well as the principal methodologies employed in its investigation, serving as a valuable resource for researchers in this exciting and rapidly evolving field.

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